molecular formula C20H25N5O3S B6417162 3-methyl-7-(3-methylbenzyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 442865-07-8

3-methyl-7-(3-methylbenzyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6417162
CAS No.: 442865-07-8
M. Wt: 415.5 g/mol
InChI Key: MGVVHFKPIMBKMS-UHFFFAOYSA-N
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Description

3-methyl-7-(3-methylbenzyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25N5O3S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-7-[(3-methylphenyl)methyl]-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is 415.16781085 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-14-4-3-5-15(12-14)13-25-16-17(23(2)19(27)22-18(16)26)21-20(25)29-11-8-24-6-9-28-10-7-24/h3-5,12H,6-11,13H2,1-2H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVVHFKPIMBKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCCN4CCOCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-7-(3-methylbenzyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy against different cancer cell lines.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₃H₁₅N₄O₂S
  • Molecular Weight : 295.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interfere with cellular pathways associated with cancer proliferation and survival. It exhibits inhibition of key enzymes involved in purine metabolism and may also affect signaling pathways related to cell growth and apoptosis.

Target Enzymes

  • Cyclooxygenase (COX) : The compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators, which are often upregulated in cancerous tissues.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines. The findings are summarized in the following table:

Cell Line IC50 (µM) Effect Observed Reference
HeLa (Cervical)10.5Significant cytotoxicity observed
MDA-MB-231 (Breast)8.2Induced apoptosis and cell cycle arrest
A549 (Lung)12.0Reduced cell viability

Case Studies

  • HeLa Cell Study : In a controlled study, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 10.5 µM. The mechanism was linked to apoptosis as evidenced by increased caspase activity and morphological changes typical of apoptotic cells .
  • MDA-MB-231 Cell Line : This breast cancer cell line exhibited a lower IC50 value of 8.2 µM, indicating higher sensitivity to the compound. Flow cytometry analysis revealed that treatment led to significant accumulation of cells in the sub-G1 phase, suggesting induction of apoptosis .
  • A549 Lung Cancer Cells : The compound was shown to reduce viability at an IC50 of 12.0 µM, with further investigations indicating that it may inhibit cell migration and invasion through modulation of matrix metalloproteinases (MMPs) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics; however, detailed studies on bioavailability and metabolism are still required to fully understand its therapeutic potential.

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